molecular formula C8H5FO3 B12855304 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B12855304
M. Wt: 168.12 g/mol
InChI Key: WJSKSGJJBTXFBD-UHFFFAOYSA-N
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Description

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the 4H-benzo[d][1,3]dioxin-4-one scaffold, characterized by a fluorine substituent at the 7-position of the aromatic ring. This compound belongs to a class of 1,3-benzodioxane derivatives, which are widely recognized for their diverse biological activities, including roles as nucleoside transport inhibitors, cytotoxic agents, fungicides, and intermediates in organic synthesis .

Properties

Molecular Formula

C8H5FO3

Molecular Weight

168.12 g/mol

IUPAC Name

7-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H5FO3/c9-5-1-2-6-7(3-5)11-4-12-8(6)10/h1-3H,4H2

InChI Key

WJSKSGJJBTXFBD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2)F)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of the benzo[d][1,3]dioxin-4-one derivatives, including the fluorinated variant.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted benzo[d][1,3]dioxin-4-one compounds.

Scientific Research Applications

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Electronic Comparisons

Positional Isomerism: 6-Fluoro vs. 7-Fluoro Derivatives
  • 6-Fluoro-4H-benzo[d][1,3]dioxin-4-one : Exhibits a melting point of 124.8–124.9°C and an Rf value of 0.36 in dichloromethane (DCM). NMR data (CDCl₃) reveals coupling constants such as $ J{5,F} = 23.8 \, \text{Hz} $ and $ J{7,F} = 23.3 \, \text{Hz} $, indicating strong fluorine-induced deshielding effects on neighboring protons .
  • 7-Fluoro-4H-benzo[d][1,3]dioxin-4-one : Shows a higher Rf value (0.87 in DCM), suggesting reduced polarity compared to the 6-fluoro isomer. NMR data highlights distinct coupling patterns, including $ J{8,F} = 9.9 \, \text{Hz} $ and $ J{6,F} = 11.1 \, \text{Hz} $, reflecting differences in electronic distribution due to fluorine placement .
Substituent Effects: Hydroxyl and Methyl Groups
  • 2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one : Lacking fluorine or hydroxyl groups, this derivative serves as a precursor in multistep syntheses. Its stability under basic conditions makes it a versatile intermediate .

Physical and Spectroscopic Properties

Compound Substituents Melting Point (°C) Rf (DCM) Key NMR Shifts (¹H, CDCl₃)
This compound 7-F Not reported 0.87 6.601 (dd, J=2.5, 9.9 Hz, CH-8)
6-Fluoro-4H-benzo[d][1,3]dioxin-4-one 6-F 124.8–124.9 0.36 6.661 (dd, J=2.8, 8.3 Hz, CH-5)
5,7-Dihydroxy-2,2-dimethyl derivative 5,7-OH; 2,2-(CH₃)₂ Not reported N/A Broad signals for hydroxyl protons
2,2-Dimethyl-4H-benzo[d][1,3]dioxin-4-one 2,2-(CH₃)₂ Not reported N/A 1.54 ppm (s, 6H, CH₃)

Key Research Findings

Fluorine Position Dictates Reactivity : The 7-fluoro derivative’s higher Rf value (0.87 vs. 0.36 for 6-F) correlates with reduced polarity, impacting chromatographic separation and solubility in hydrophobic environments .

Synthetic Challenges : Fluorinated intermediates (e.g., diamines) are prone to degradation, necessitating rapid progression to subsequent steps . In contrast, methylated derivatives (e.g., 2,2-dimethyl) exhibit enhanced stability, enabling storage and iterative synthesis .

Biological Advantages : Fluorine’s electronegativity improves binding affinity in enzyme inhibition, as seen in cytotoxic and antifungal assays. However, hydroxylated derivatives may offer broader antioxidant applications .

Biological Activity

7-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom at the 7-position and a carbonyl group at the 4-position of the benzo[d][1,3]dioxin structure. Its molecular formula is C₈H₅FO₂, with a molecular weight of approximately 182.11 g/mol. The presence of fluorine significantly enhances its chemical reactivity and biological activity, making it a valuable subject for research in medicinal chemistry and material sciences.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Topoisomerase Inhibition : It acts as an inhibitor of topoisomerase I, an enzyme crucial for DNA replication and transcription. By interfering with this enzyme's function, the compound can inhibit cancer cell proliferation.
  • Enzyme Interaction : The fluorine substitution enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules, potentially leading to inhibition of various enzymes involved in cellular processes.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that compounds structurally related to this compound demonstrate notable anticancer properties against various cancer cell lines. For example, derivatives have been evaluated for their efficacy against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines with promising results .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
PC-30.67
HCT-1160.80
ACHN0.87
  • Anti-inflammatory Properties : The compound has also been investigated for its potential anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it useful in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological significance of compounds related to this compound:

  • Tumorigenicity Studies : A comparative study on fluorinated benzo derivatives demonstrated that certain analogs exhibited higher tumorigenic potency than traditional carcinogens like benzo[a]pyrene (B[a]P). This suggests that structural modifications can significantly influence biological activity .
  • Mechanism-Based Approaches : Recent reviews emphasize the importance of understanding the mechanisms through which these compounds exert their anticancer effects. This includes detailed molecular docking studies that reveal binding affinities to key targets involved in tumor growth and progression .

Applications

The unique properties of this compound extend beyond anticancer activity:

  • Medicinal Chemistry : It serves as a core structure in developing biologically active molecules, including nucleoside base transport inhibitors and anti-plasmodial drugs.
  • Materials Science : The compound's photophysical properties make it suitable for applications in luminescent materials development.

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